2-(2-[(2-Methoxyphenyl)sulfanyl]ethyl)piperidine
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Overview
Description
2-(2-[(2-Methoxyphenyl)sulfanyl]ethyl)piperidine is a chemical compound with the molecular formula C14H21NOS and a molecular weight of 251.39 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
The synthesis of 2-(2-[(2-Methoxyphenyl)sulfanyl]ethyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylthiol with 2-chloroethylpiperidine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency .
Chemical Reactions Analysis
2-(2-[(2-Methoxyphenyl)sulfanyl]ethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfur group, typically using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
2-(2-[(2-Methoxyphenyl)sulfanyl]ethyl)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-[(2-Methoxyphenyl)sulfanyl]ethyl)piperidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its effects. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
2-(2-[(2-Methoxyphenyl)sulfanyl]ethyl)piperidine can be compared with other piperidine derivatives, such as:
This compound hydrochloride: This compound is similar but includes a hydrochloride salt, which may affect its solubility and stability.
Ethyl 2-(2-methoxyphenyl)sulfanyl-2-oxo-acetate: This compound contains a similar methoxyphenylsulfanyl group but has an ester functional group instead of a piperidine ring.
The uniqueness of this compound lies in its combination of the piperidine ring and the methoxyphenylsulfanyl group, which provides distinct chemical and biological properties .
Properties
Molecular Formula |
C14H21NOS |
---|---|
Molecular Weight |
251.39 g/mol |
IUPAC Name |
2-[2-(2-methoxyphenyl)sulfanylethyl]piperidine |
InChI |
InChI=1S/C14H21NOS/c1-16-13-7-2-3-8-14(13)17-11-9-12-6-4-5-10-15-12/h2-3,7-8,12,15H,4-6,9-11H2,1H3 |
InChI Key |
AKQRPSRTTSTSGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1SCCC2CCCCN2 |
Origin of Product |
United States |
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